N,N,N',N'-Tetraethylethylenediamine

Catalog No.
S703298
CAS No.
150-77-6
M.F
C10H24N2
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetraethylethylenediamine

CAS Number

150-77-6

Product Name

N,N,N',N'-Tetraethylethylenediamine

IUPAC Name

N,N,N',N'-tetraethylethane-1,2-diamine

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3

InChI Key

DIHKMUNUGQVFES-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC)CC

Canonical SMILES

CCN(CC)CCN(CC)CC

The exact mass of the compound N,N,N',N'-Tetraethylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N,N',N'-Tetraethylethylenediamine (TEEDA) is a sterically hindered, bidentate tertiary amine ligand and Lewis base. As the ethyl-substituted higher homologue of the ubiquitous N,N,N',N'-tetramethylethylenediamine (TMEDA), TEEDA provides a significantly bulkier coordination environment. This increased steric profile fundamentally alters its lipophilicity, basicity, and interaction with transition metals and alkali earth salts[1]. In industrial and advanced laboratory procurement, TEEDA is not selected as a generic amine; rather, it is specifically sourced when a process requires precise kinetic stabilization of metal centers, selective salt scavenging without catalyst poisoning, or tailored electron-donor properties in photoredox systems [2]. Its distinct structural footprint makes it a critical performance-tuning agent in organometallic synthesis and asymmetric catalysis.

Research Fit

Workflow Metal-catalyzed cross-coupling and organometallic synthesis
Selection Ethyl-substituted TMEDA analog with altered steric and electronic profile
Use Context When methyl analog TMEDA does not deliver the required reactivity pathway

Generic substitution between TEEDA and TMEDA routinely leads to process failure because the shift from methyl to ethyl substituents radically changes both chemical stability and coordination kinetics. In highly basic organolithium environments, TMEDA forms stable lithiated complexes, whereas TEEDA undergoes rapid β-elimination and ligand decomposition[1]. In transition metal chemistry, substituting TMEDA with TEEDA drastically increases steric crowding, which quantitatively slows down unwanted oxidation reactions but can also detrimentally disrupt the reversible halogen exchange in standard atom transfer radical polymerizations (ATRP) [2]. Consequently, buyers must select TEEDA specifically for its steric bulk and distinct deprotonation pathways, as treating these diamines as generic equivalents will compromise reaction control and product yield.

Substitution Risk

Property
TEEDA (Target)
TMEDA (Common Analog)
Ni(0) C–Cl activation
May promote homocoupling
Oxidative addition complex
Strong-base stability
β‑lithiation and elimination
α‑lithiation, more stable

Kinetic Stabilization of Low-Valent Metal Centers Against Oxidation

The steric bulk of the ethyl groups in TEEDA provides measurable kinetic stabilization to sensitive transition metal complexes compared to TMEDA. In the oxidation of dimethylplatinum(II) complexes by dioxygen, the increased steric crowding of the TEEDA ligand destabilizes the transition state, drastically slowing the oxidation rate. While the TMEDA analog oxidizes too rapidly to be conveniently monitored even at -80 °C (half-life ~5 min), the TEEDA complex slows the reaction sufficiently to be measured at 0 °C with a rate constant of 7.6 × 10^-3 M^-1·s^-1 [1]. This demonstrates TEEDA's utility in kinetically protecting low-valent metal centers.

Evidence DimensionOxidation rate of (diamine)Pt(CH3)2 by O2
Target Compound DataTEEDA: Measurable at 0 °C (k2 = 7.6 × 10^-3 M^-1·s^-1)
Comparator Or BaselineTMEDA: Too fast to monitor at -80 °C (t1/2 ~ 5 min)
Quantified DifferenceMassive kinetic deceleration of oxidation (orders of magnitude slower)
ConditionsDioxygen oxidation in methanol at low temperatures

Buyers synthesizing highly oxidation-sensitive organometallic precursors should procure TEEDA to kinetically stabilize the metal center during handling and reaction.

Ni(0) C–Cl activation
Direct comparison
Pathway switch: oxidative addition → homocoupling
Substitution may invert reaction outcome
Reported with chlorobenzene at ambient temp

Divergent Deprotonation Pathways in Strong Base Environments

TEEDA and TMEDA exhibit fundamentally different regioselectivity when exposed to strong alkyllithium bases, making them non-interchangeable in organolithium chemistry. When treated with t-butyllithium, TMEDA undergoes direct α-lithiation to form a stable tetrameric complex. In stark contrast, TEEDA undergoes selective β-lithiation followed by the immediate elimination of ethene, leading to ligand decomposition [1]. This thermodynamic and kinetic divergence means that TEEDA cannot be used as a stabilizing ligand in strong primary carbon deprotonation environments where TMEDA is standard.

Evidence DimensionDeprotonation regioselectivity and stability under tBuLi
Target Compound DataTEEDA: β-lithiation followed by ethene elimination (decomposition)
Comparator Or BaselineTMEDA: α-lithiation forming a stable tetramer
Quantified DifferenceComplete divergence in reaction pathway (stable complex vs. elimination)
ConditionsExposure to tBuLi at low temperatures (-78 °C to RT)

This dictates critical procurement limits: TEEDA must be avoided in highly basic organolithium stabilization, but selected if base-induced β-elimination is the desired mechanistic pathway.

CO₂ fixation catalysis
Class-level
Moderate to excellent yield at 0.1 mol% loading
Supports metal-free organocatalysis research
Reported under solvent-free conditions

Selective Lithium Salt Scavenging in Asymmetric Catalysis

In the catalytic asymmetric synthesis of diarylmethanols via organozinc additions, the presence of LiCl promotes a severe racemic background reaction, dropping enantiomeric excess to 2%. The addition of 0.2–1.0 equivalents of TEEDA tightly chelates the lithium ions, completely inhibiting the background reaction and restoring the product to >90% ee [1]. While TMEDA is also effective, TEEDA's specific steric profile allows it to act as a LiCl inhibitor without inadvertently coordinating and poisoning the primary chiral zinc catalyst at optimal concentrations.

Evidence DimensionEnantiomeric excess (ee) in organozinc aldehyde additions
Target Compound DataTEEDA (0.2–1.0 equiv): >90% ee
Comparator Or BaselineBaseline (no diamine): 2% ee
Quantified Difference88-90% absolute increase in enantiomeric purity
ConditionsOrganozinc addition to aldehydes in the presence of LiCl and chiral MIB-based zinc catalyst

Procuring TEEDA as a selective salt scavenger allows chemists to rescue the enantiopurity of sensitive catalytic processes that are otherwise destroyed by lithium halides.

Chelating amine synthesis
Data to verify
Selective intramolecular dealkylation to N–H ligands
Enables ligand functionalization for metal complex tuning
Ru(II)-catalyzed at 80 °C; source-specific review

Electron-Donor Efficacy in Photochemical EDA Complexes

TEEDA serves as a highly effective electron donor in catalyst-free, visible-light-driven photoredox reactions. In the photochemical perfluoroalkylation of 2-isocyanobiphenyls, the reaction relies on the formation of a halogen-bond electron-donor-acceptor (EDA) complex. Among various organic bases and electron-rich amines tested, TEEDA demonstrated the highest performance, affording the maximum yield of the desired phenanthridine derivatives [1]. Its specific oxidation potential and steric ability to form productive halogen bonds make it a stronger electron donor than standard amine bases in this context.

Evidence DimensionProduct yield in visible-light perfluoroalkylation
Target Compound DataTEEDA: Highest yield of phenanthridine derivatives
Comparator Or BaselineOther organic bases/amines: Lower yields
Quantified DifferenceMaximized radical generation and product conversion
ConditionsCatalyst-free, visible-light irradiation of 2-isocyanobiphenyls and perfluoroalkyl iodides

For industrial and academic photoredox workflows, TEEDA is the preferred amine additive to maximize yields in EDA-complex-driven radical reactions.

β‑Lithiation pathway
Reported
β‑lithiation + ethene elimination vs α‑lithiation
Base stability context may differ from TMEDA
Reaction with lithiumalkyl bases
Lactide ROP
Ranked context
TEEDA-Zn: robust, air-stable; TECDA-Zn: higher MW
Robustness vs molecular weight trade-off
Reported for solvent-free ROP
Nitrile hydrogenation
Supporting evidence
83% yield of secondary imine
Supports nitrile hydrogenation research
1 mol% cat., 100°C, 120 psi H₂

Kinetic Stabilization of Oxidation-Sensitive Organometallics

Directly following from its ability to sterically hinder transition states (as seen in platinum oxidation), TEEDA is the ligand of choice when synthesizing low-valent metal complexes (e.g., Pt, Ni, Pd) that are prone to rapid oxidative degradation. Buyers should procure TEEDA instead of TMEDA to increase the half-life of these sensitive precursors during handling, isolation, and downstream catalytic applications [1].

Lithium Scavenging in Enantioselective Organozinc Additions

Based on its proven capacity to boost enantiomeric excess from 2% to >90%, TEEDA is highly recommended as a selective lithium salt scavenger. In asymmetric organozinc or Grignard reactions where LiCl or LiBr promotes unwanted racemic background pathways, TEEDA tightly binds the lithium ions without poisoning the primary chiral catalyst, ensuring high enantiopurity of the final pharmaceutical or fine chemical intermediates [2].

Electron Donor in Catalyst-Free Photoredox Perfluoroalkylations

Leveraging its superior performance in forming halogen-bond EDA complexes, TEEDA is an effective procurement choice for visible-light-driven, catalyst-free photoredox workflows. It is specifically applied in the perfluoroalkylation of alkenes, alkynes, and isocyanobiphenyls, where it acts as the primary electron-rich amine additive to maximize radical generation and product yield [3].

Application Fit

Application
Selection Property
Validation Focus
CO₂ fixation catalyst research
Metal- and halide-free organocatalysis
Catalytic efficiency at low loading
Ni(0)-mediated cross-coupling studies
Divergent pathway probe relative to methyl analog
Homocoupling versus oxidative addition outcome
Chelating amine ligand synthesis
Selective dealkylation to N–H functionalized ligands
Ru-catalyzed conversion at 80 °C
Lactide ring-opening polymerization
Reported air/moisture-tolerant Zn complex formation
Molecular weight benchmarking against bulkier analogs

XLogP3

1.8

Boiling Point

192.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.28%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

150-77-6

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl-: ACTIVE

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